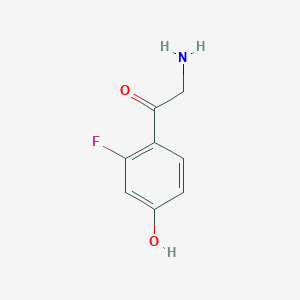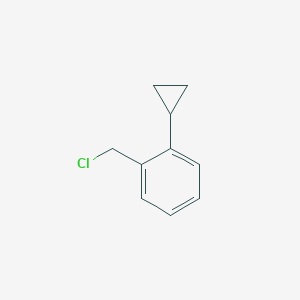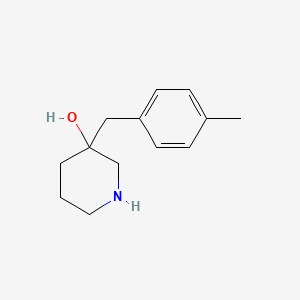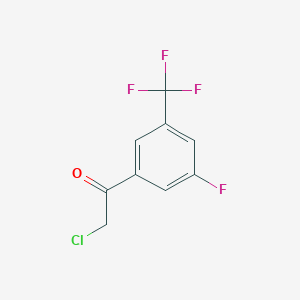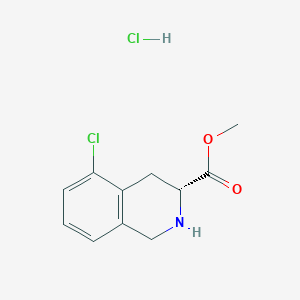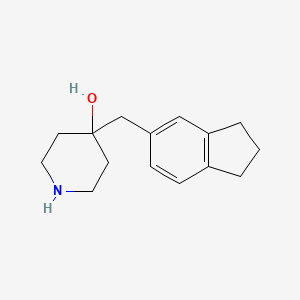
4-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-ylmethyl group and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol typically involves the reaction of 2,3-dihydro-1H-indene with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of 2,3-dihydro-1H-indene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the indene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated products.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the indene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Similar indene structure but with a ketone group instead of a piperidine ring.
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Contains additional methoxy groups and a ketone functionality.
Uniqueness
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is unique due to its specific combination of a piperidine ring and an indene moiety with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c17-15(6-8-16-9-7-15)11-12-4-5-13-2-1-3-14(13)10-12/h4-5,10,16-17H,1-3,6-9,11H2 |
InChI 键 |
BNZALBVOKQIRLG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CCNCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


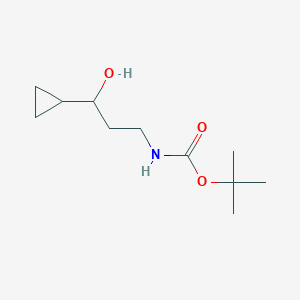
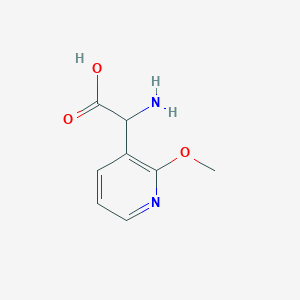

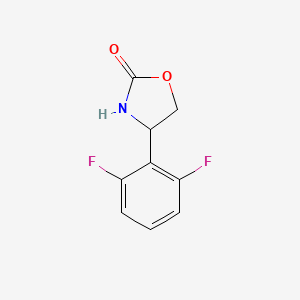
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
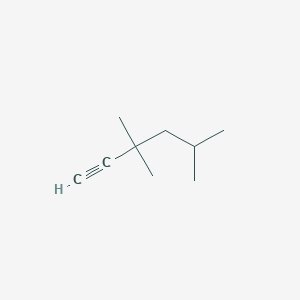
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
